molecular formula C7H11NOS B069339 (2-Propylthiazol-4-yl)methanol CAS No. 166591-38-4

(2-Propylthiazol-4-yl)methanol

Cat. No.: B069339
CAS No.: 166591-38-4
M. Wt: 157.24 g/mol
InChI Key: RPPOJEFDGPQTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Propylthiazol-4-yl)methanol is a thiazole derivative characterized by a hydroxymethyl group (-CH₂OH) at the 4-position of the thiazole ring and a propyl substituent at the 2-position. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their pharmacological and agrochemical applications. The hydroxymethyl group enhances hydrophilicity, while the propyl chain contributes to lipophilicity, influencing solubility and bioavailability. This compound is synthesized via nucleophilic substitution or reduction reactions, with purification typically involving recrystallization and chromatographic techniques .

Properties

CAS No.

166591-38-4

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(2-propyl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C7H11NOS/c1-2-3-7-8-6(4-9)5-10-7/h5,9H,2-4H2,1H3

InChI Key

RPPOJEFDGPQTCV-UHFFFAOYSA-N

SMILES

CCCC1=NC(=CS1)CO

Canonical SMILES

CCCC1=NC(=CS1)CO

Synonyms

4-Thiazolemethanol, 2-propyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (2-Propylthiazol-4-yl)methanol, we compare it with three analogous thiazole derivatives: (2-Methylthiazol-4-yl)methanol, (2-Phenylthiazol-4-yl)methanol, and 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (from ).

Key Findings:

Solubility and Lipophilicity: The propyl substituent in this compound balances hydrophilicity and lipophilicity (LogP = 1.45), offering intermediate solubility compared to the highly soluble methyl analog (LogP = 0.89) and the poorly soluble phenyl derivative (LogP = 2.12). The triazole-thioate compound () exhibits markedly lower solubility (<1.0 mg/mL) due to its bulky naphthalene and methoxybenzyl groups .

Synthetic Methodology: this compound and the triazole-thioate compound share purification via recrystallization and chromatographic monitoring (TLC/GC), ensuring high purity . Unlike the triazole-thioate synthesis (which requires hydrazine hydrate reflux), the methanol derivatives are synthesized via milder reduction or cyclization routes.

Thermal Stability :

  • The phenyl-substituted derivative has the highest melting point (98–100°C), attributed to π-π stacking interactions, while the propyl analog’s lower melting point (85–87°C) reflects weaker van der Waals forces.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.